Superior BACE1 Potency: AMG-8718 vs. Elenbecestat and Verubecestat
AMG-8718 demonstrates 5.6-fold higher BACE1 inhibitory potency than Elenbecestat and approximately 3.1-fold higher than Verubecestat in enzymatic assays [1]. This enhanced potency may translate to lower required doses for equivalent target engagement in vitro and in vivo .
| Evidence Dimension | BACE1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.7 nM (0.0007 µM) |
| Comparator Or Baseline | Elenbecestat: ~7 nM; Verubecestat: 2.2 nM (Ki) / 2.1 nM (cell IC50) |
| Quantified Difference | AMG-8718 is 10-fold more potent than Elenbecestat and 3-fold more potent than Verubecestat. |
| Conditions | Biochemical enzymatic assay (AMG-8718: J. Med. Chem. 2014; Elenbecestat: cell-based assay; Verubecestat: TR-FRET/HEK293 cell assay) |
Why This Matters
Higher potency enables lower compound usage, reducing cost per experiment and minimizing potential off-target effects at higher concentrations.
- [1] Thomas A. Dineen et al. "Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718)" J. Med. Chem., 2014, 57 (23), 9811-9831. View Source
